![molecular formula C9H13N2O6P B12517003 Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester CAS No. 653580-19-9](/img/structure/B12517003.png)
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C9H12N2O6P. It is known for its unique structural features, which include a phosphonic acid group, a hydroxyamino group, and a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester typically involves the reaction of dimethyl phosphite with a suitable nitrophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonic acid derivatives and nitrophenyl-containing compounds. Examples include:
- Phosphonic acid, [(amino)(4-nitrophenyl)methyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)(3-nitrophenyl)methyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)(4-methylphenyl)methyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
653580-19-9 |
|---|---|
Molekularformel |
C9H13N2O6P |
Molekulargewicht |
276.18 g/mol |
IUPAC-Name |
N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13N2O6P/c1-16-18(15,17-2)9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,9-10,12H,1-2H3 |
InChI-Schlüssel |
OZXDQJDZUMYFTM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
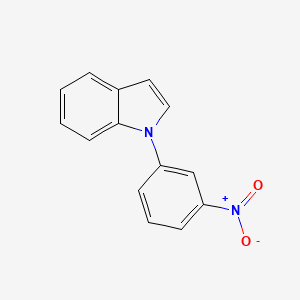
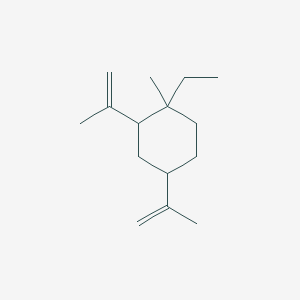
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
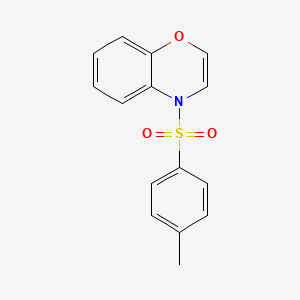
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
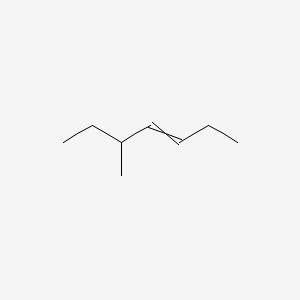
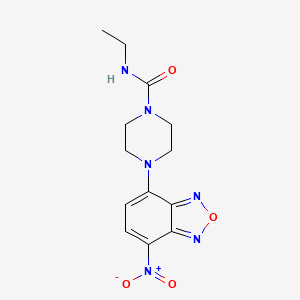
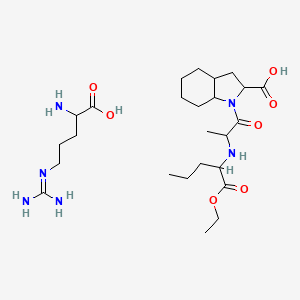
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
